卡拉酚 A

描述

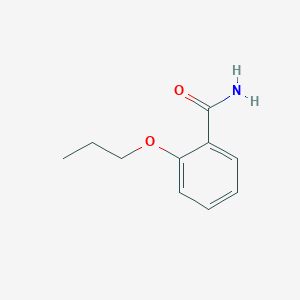

Synthesis Analysis

The synthesis of Caraphenol A has been a subject of scientific exploration due to its complex structure and bioactive properties. Wright and Snyder (2014) developed distinct Friedel-Crafts cyclizations for the formation of a 9-membered carbocycle, a critical step in the synthesis of Caraphenol A. This process involved a Au(III)-promoted reaction between an alkyne and an aryl ring, leading to an efficient and scalable synthesis of Caraphenol A with an average yield of 89% per step (Wright & Snyder, 2014).

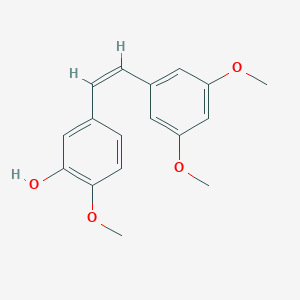

Molecular Structure Analysis

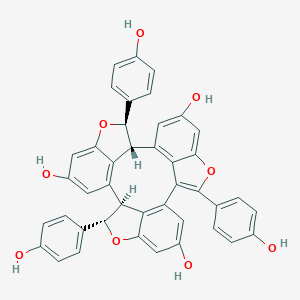

The molecular structure of Caraphenol A, like other resveratrol oligomers, is characterized by multiple phenolic rings. The structural analysis and confirmation through synthesis have shown that Caraphenol A's substituents on its indane systems exist in a relative trans,trans orientation, challenging previous structural assumptions (Snyder & Brill, 2011).

Chemical Reactions and Properties

Caraphenol A undergoes various chemical reactions due to its phenolic structure. These reactions include oxidation and interactions with other molecules through its hydroxy groups. The chemistry of Caraphenol A is indicative of its reactivity and potential as a precursor for more complex molecules or as a functional compound in therapeutic applications.

Physical Properties Analysis

The physical properties of Caraphenol A, such as solubility, melting point, and crystalline structure, are crucial for its application in pharmaceutical formulations. However, detailed studies specifically addressing the physical properties of Caraphenol A are limited, suggesting an area for future research.

Chemical Properties Analysis

Caraphenol A exhibits significant biological activities, including anticancer effects. Peng et al. (2017) demonstrated that Caraphenol A induces apoptosis in human gastric cancer cells through the increased intracellular reactive oxidative species (ROS) level, highlighting its potential for cancer therapy (Peng et al., 2017).

科学研究应用

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Caraphenol A, an oligostilbene, has been found to have a significant antioxidant capacity . This is due to the π-π conjugation of the exocyclic double bond in Caraphenol A, which greatly enhances the redox-mediated antioxidant mechanisms and partially promotes the Fe2±chelating mechanism .

Methods of Application or Experimental Procedures

The antioxidant capacity and relevant mechanisms for Caraphenol A were explored using spectrophotometry, UV-visible spectral analysis, and electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC–ESI–Q–TOF–MS/MS) analysis .

Results or Outcomes

The spectrophotometric results suggested that Caraphenol A always gave lower IC50 values than α-viniferin in various antioxidant capacity assays . In UV-visible spectra analysis, Caraphenol A was observed to show enhanced peaks at 250–350 nm when mixed with Fe2+ .

Enhancement of Gene Therapy Efficiency

Specific Scientific Field

This application is in the field of Genetic Engineering .

Summary of the Application

Caraphenol A has been found to enhance the efficiency of gene delivery when added to human hemopoietic stem cells, along with lentiviral vectors .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The addition of Caraphenol A to human hemopoietic stem cells, along with lentiviral vectors, increased the efficiency of gene delivery .

Treatment of Sickle Cell Anemia

Specific Scientific Field

This application is in the field of Hematology .

Summary of the Application

Caraphenol A, a small molecule closely related to a natural compound called resveratrol, which is produced by red grapes, has been found to increase the efficacy of hematopoietic stem cell-based gene therapy . This molecule holds potential to shorten the time and cost of using these gene therapies to treat patients with blood disorders, such as sickle cell anemia .

Methods of Application or Experimental Procedures

The method involves genetically altering the patient’s own hematopoietic stem cells (bone marrow cells which divide and specialize to produce blood cells, including red blood cells). Genes are introduced into the cells using a harmless modified virus (known as a lentiviral vector). The cells are then transplanted back into the patient where they will produce healthy red blood cells .

Results or Outcomes

The addition of Caraphenol A to human hemopoietic stem cells, along with lentiviral vectors, increased the efficiency of gene delivery . This approach is advantageous over a bone marrow transplant, as it circumvents the complications associated with a bone marrow donation .

未来方向

属性

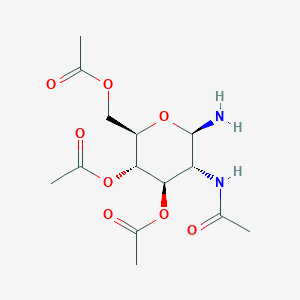

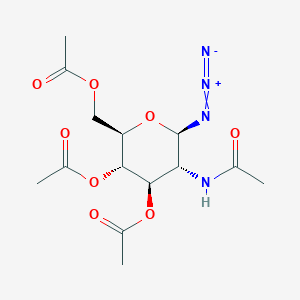

IUPAC Name |

(10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-38,40-41,43-48H/t37-,38+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEJGXIKBFHUOY-PIQPXYRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]3C4=C5[C@H]([C@@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caraphenol A | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)

![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)